

An In-depth Technical Guide to the Electrophysiological Effects of Budiodarone Tartrate

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Compound of Interest

Compound Name: *Budiodarone Tartrate*

Cat. No.: *B1668028*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Budiodarone Tartrate (formerly ATI-2042) is a promising antiarrhythmic agent developed as a chemical analogue of amiodarone. It is designed to retain the broad-spectrum antiarrhythmic efficacy of amiodarone while possessing a significantly improved pharmacokinetic profile, potentially leading to a better safety and tolerability profile. This technical guide provides a comprehensive overview of the electrophysiological effects of **Budiodarone Tartrate**, summarizing key preclinical and clinical findings. It includes a detailed examination of its mechanism of action, effects on cardiac ion channels, and its impact on cardiac action potentials and intervals. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the study of cardiac arrhythmias and the development of novel antiarrhythmic therapies.

Introduction

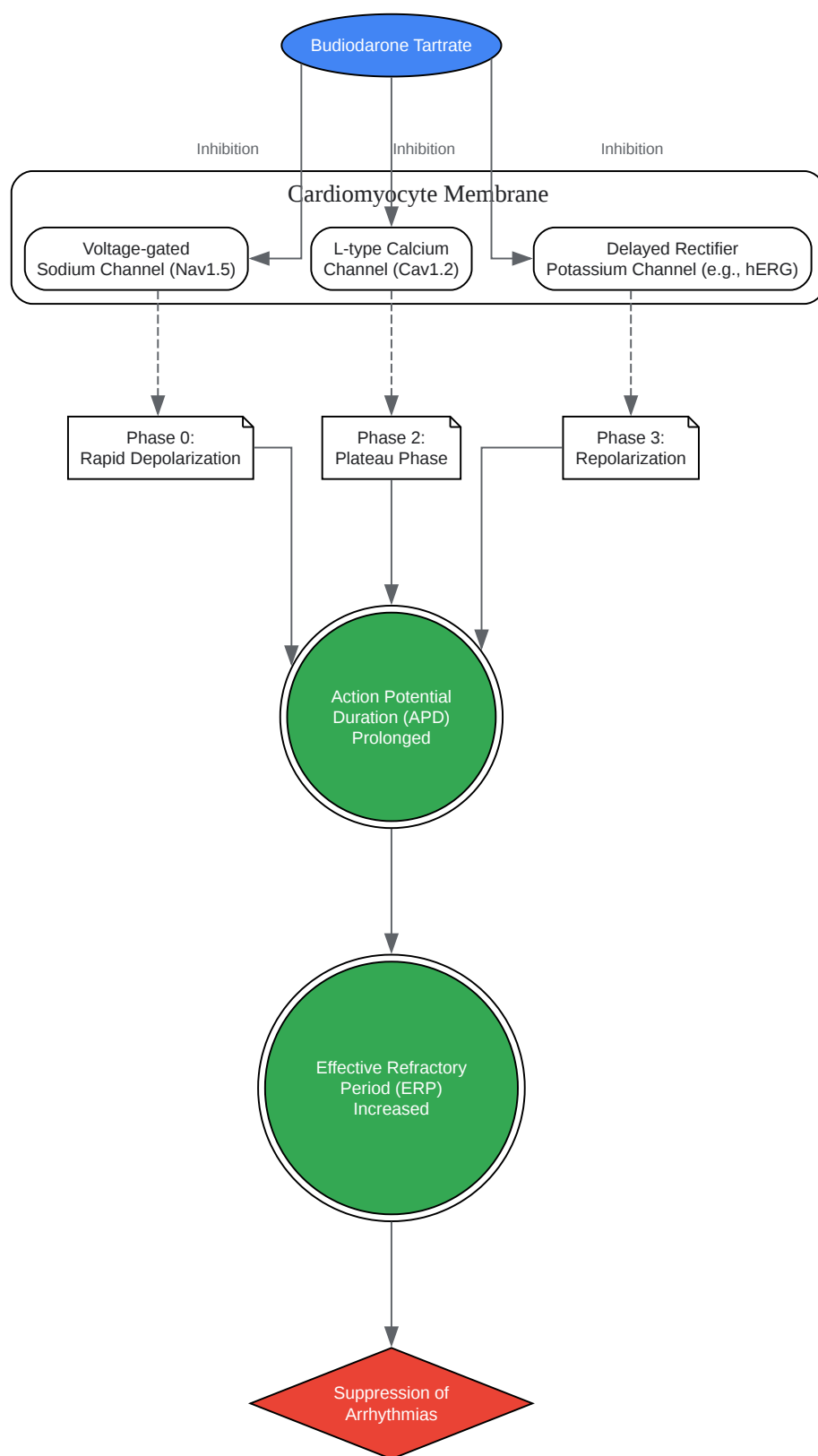
Atrial fibrillation (AF) is the most common sustained cardiac arrhythmia and a major cause of stroke and heart failure. While amiodarone is one of the most effective antiarrhythmic drugs for AF, its use is often limited by a challenging side-effect profile associated with its long half-life and tissue accumulation. **Budiodarone Tartrate** was developed to address this unmet need by offering amiodarone-like efficacy with a significantly shorter half-life. Structurally similar to

amiodarone, Budiodarone's key distinguishing feature is a sec-butyl acetate side chain that is rapidly metabolized, leading to a much shorter plasma half-life of approximately 7 hours.[1] This guide delves into the core electrophysiological properties of **Budiodarone Tartrate** that underpin its antiarrhythmic potential.

Mechanism of Action

Budiodarone Tartrate exerts its antiarrhythmic effects through a multi-channel blocking mechanism, similar to amiodarone.[2] It modulates the activity of several key cardiac ion channels involved in the generation and propagation of the cardiac action potential. The primary mechanism involves the inhibition of potassium, sodium, and calcium channels, leading to a prolongation of the cardiac action potential duration and an increase in the effective refractory period of cardiac tissue.[1][3] This multi-faceted action contributes to its efficacy in suppressing the triggers and sustaining mechanisms of atrial fibrillation.

Below is a diagram illustrating the proposed mechanism of action of **Budiodarone Tartrate** at the cellular level.



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Mechanism of Action of **Budiodarone Tartrate**.

Preclinical Electrophysiological Profile

While specific quantitative data such as IC50 values from preclinical studies are not extensively published and are often cited as "Data on file, ARYx Therapeutics," the qualitative effects of **Budiodarone Tartrate** have been described in relation to amiodarone.[3] The following table summarizes the known preclinical electrophysiological effects.

Parameter	Effect	Description
Ion Channel Inhibition		
Sodium Channels (INa)	Inhibition	Slows the rapid upstroke of the action potential (Phase 0), reducing conduction velocity.
Calcium Channels (ICa,L)	Inhibition	Shortens the plateau phase of the action potential (Phase 2).
Potassium Channels (IKr, IKs)	Inhibition	Prolongs the repolarization phase of the action potential (Phase 3).
Action Potential Parameters		
Action Potential Duration (APD)	Prolongation	A key effect contributing to the increase in the refractory period.
Monophasic Action Potential Duration at 90% Repolarization (MAPD90)	Increased	Indicates a longer time for the cardiac cells to repolarize.[4]
Cardiac Intervals		
Atrial Effective Refractory Period (AERP)	Increased	Reduces the ability of the atria to respond to rapid, ectopic stimuli.[3]
Stimulus-to-Atrium (St-A) Interval	Increased	Suggests a slowing of conduction within the atria.[3][4]
Atrium-to-His (A-H) Interval	Increased	Indicates a slowing of conduction through the atrioventricular (AV) node.[3]
QT Interval	Increased	A surface ECG manifestation of prolonged ventricular repolarization.[3][4]

Heart Rate

Heart Rate

Dose-dependent decrease

Likely due to effects on the sinoatrial node and AV conduction.[3][4]

Experimental Protocols (Inferred)

Detailed preclinical experimental protocols for **Budiodarone Tartrate** are not publicly available. However, based on standard industry practices for the preclinical evaluation of antiarrhythmic drugs, the following methodologies are likely to have been employed.

3.1.1. In Vitro Ion Channel Electrophysiology (Patch-Clamp)

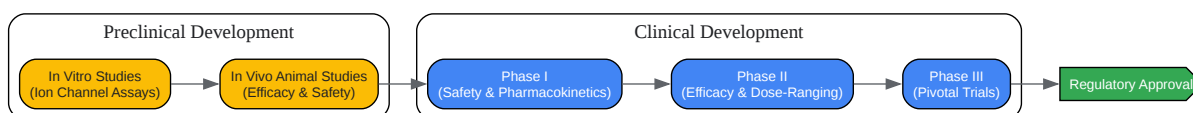
- Objective: To determine the inhibitory effects of **Budiodarone Tartrate** on specific cardiac ion channels.
- Methodology:
 - Cell Lines: Human embryonic kidney (HEK-293) or Chinese hamster ovary (CHO) cells stably transfected with the genes encoding the desired human cardiac ion channels (e.g., hNav1.5 for sodium channels, hCav1.2 for L-type calcium channels, and hERG for the rapid delayed rectifier potassium current, IKr).
 - Technique: Whole-cell patch-clamp electrophysiology.
 - Procedure: Cells are voltage-clamped, and specific voltage protocols are applied to elicit the ionic currents of interest. **Budiodarone Tartrate** is then perfused at various concentrations to determine the concentration-response relationship and calculate the IC50 value (the concentration at which 50% of the current is inhibited).

3.1.2. In Vivo Animal Electrophysiology

- Objective: To assess the effects of **Budiodarone Tartrate** on cardiac electrophysiological parameters in a whole-animal model.
- Methodology:

- Animal Models: Commonly used models for arrhythmia research include canines, swine, or rabbits.
- Technique: In vivo electrophysiological study.
- Procedure: Animals are anesthetized, and multipolar electrode catheters are inserted into the heart via peripheral vessels. Programmed electrical stimulation is used to measure baseline cardiac intervals (e.g., A-H, H-V intervals), refractory periods (e.g., AERP, VERP), and the inducibility of arrhythmias. **Budiodarone Tartrate** is then administered intravenously or orally, and the electrophysiological measurements are repeated.

The following diagram illustrates a typical workflow for the preclinical and clinical development of an antiarrhythmic drug like **Budiodarone Tartrate**.



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Drug Development Workflow for **Budiodarone Tartrate**.

Clinical Electrophysiological Profile

The clinical electrophysiological effects of **Budiodarone Tartrate** have been investigated in patients with paroxysmal atrial fibrillation, most notably in the PASCAL (Paroxysmal Atrial Fibrillation Study with Continuous Atrial Fibrillation Logging) trial and a preliminary proof-of-concept study.^{[3][5]}

PASCAL Clinical Trial

- Objective: To evaluate the safety and efficacy of three different doses of **Budiodarone Tartrate** in reducing atrial fibrillation burden.
- Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

- Patient Population: Patients with paroxysmal atrial fibrillation and an implanted dual-chamber pacemaker capable of monitoring and storing data on atrial tachyarrhythmia burden.
- Treatment Arms:
 - Placebo
 - **Budiodarone Tartrate** 200 mg twice daily
 - **Budiodarone Tartrate** 400 mg twice daily
 - **Budiodarone Tartrate** 600 mg twice daily
- Primary Endpoint: Percent change from baseline in atrial fibrillation burden over a 12-week treatment period.

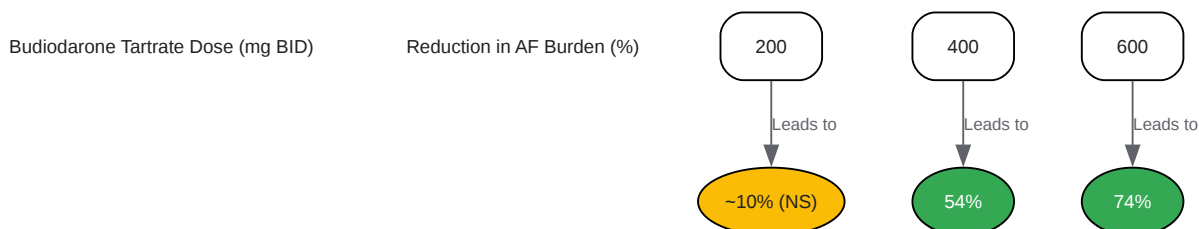
Clinical Efficacy

The PASCAL trial demonstrated a dose-dependent reduction in atrial fibrillation burden with **Budiodarone Tartrate** treatment.^[5]

Treatment Group	Median Reduction in AF Burden vs. Placebo	p-value
200 mg BID	Not statistically significant	-
400 mg BID	54%	0.01
600 mg BID	74%	0.001

A preliminary study in a small number of patients also showed a significant reduction in AF burden with doses up to 800 mg twice daily.^[3]

The following diagram illustrates the dose-response relationship of **Budiodarone Tartrate** on the reduction of atrial fibrillation burden as observed in clinical trials.



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Dose-Response of Budiodarone on AF Burden.

Conclusion

Budiodarone Tartrate is a novel antiarrhythmic agent with a multi-channel blocking mechanism of action, similar to amiodarone. Preclinical data, although not extensively published, indicate that it inhibits sodium, potassium, and calcium channels, leading to a prolongation of the cardiac action potential and an increase in the effective refractory period. Clinical trials have demonstrated its efficacy in reducing atrial fibrillation burden in a dose-dependent manner. Its significantly shorter half-life compared to amiodarone suggests a potential for an improved safety and tolerability profile. Further clinical development and research will be crucial to fully elucidate the therapeutic potential of **Budiodarone Tartrate** in the management of atrial fibrillation.

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